molecular formula C10H9F3N2O2 B12454187 4-methyl-N'-(trifluoroacetyl)benzohydrazide CAS No. 304668-19-7

4-methyl-N'-(trifluoroacetyl)benzohydrazide

Cat. No.: B12454187
CAS No.: 304668-19-7
M. Wt: 246.19 g/mol
InChI Key: NVGHBKFQUKOZPJ-UHFFFAOYSA-N
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Description

4-Methyl-N'-(trifluoroacetyl)benzohydrazide is a benzohydrazide derivative featuring a para-methyl-substituted benzene ring and a trifluoroacetyl hydrazide moiety. Benzohydrazides are versatile scaffolds in medicinal and materials chemistry due to their structural tunability and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

CAS No.

304668-19-7

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

4-methyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide

InChI

InChI=1S/C10H9F3N2O2/c1-6-2-4-7(5-3-6)8(16)14-15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

NVGHBKFQUKOZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(trifluoroacetyl)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 4-methyl-N’-(trifluoroacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(trifluoroacetyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-methyl-N’-(trifluoroacetyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(trifluoroacetyl)benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzohydrazides include substituents on the benzene ring (e.g., methyl, nitro, halogen) and the hydrazide moiety (e.g., trifluoroacetyl, sulfonamide, heterocyclic groups). These modifications significantly impact melting points, solubility, and crystallinity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
4-Methyl-N'-(trifluoroacetyl)benzohydrazide (Target) Trifluoroacetyl, 4-methyl Data needed Data Strong electron-withdrawing CF₃ group
4-Methyl-N’-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)benzohydrazide (17b) Quinazolinyl-thioacetyl, 4-methyl 243–245 91 Thioether linkage, planar quinazolinone
4-Methyl-N'-[(quinazolin-4(3H)-ylidene]benzohydrazide Quinazolinylidene, 4-methyl 268–270 85 Extended conjugation, rigid planar structure
(E)-4-Methyl-N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide Chromone, 4-methyl Data Data Dihedral angles: 8.09–17.97° between aromatic systems

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroacetyl) may lower melting points compared to electron-donating groups (e.g., methyl) due to reduced crystal lattice energy .
  • Planar heterocyclic moieties (e.g., quinazolinone, chromone) enhance rigidity, influencing packing efficiency and thermal stability .

Key Trends :

  • Halogenated and nitro groups enhance cytotoxicity, likely through increased electrophilicity and DNA interaction .
  • The trifluoroacetyl group in the target compound may improve pharmacokinetic properties (e.g., metabolic resistance) but requires empirical validation .

Spectroscopic and Computational Insights

  • NMR Data : Trifluoroacetyl derivatives exhibit distinct ¹H NMR shifts (e.g., δ 8.19–8.38 ppm for aromatic protons) due to electron withdrawal .
  • DFT Studies: Planar benzohydrazides with extended conjugation show enhanced nonlinear optical (NLO) properties, relevant for materials science .

Biological Activity

4-methyl-N'-(trifluoroacetyl)benzohydrazide (CAS No. 304668-19-7) is a hydrazide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoroacetyl group, which is known to enhance biological activity through various mechanisms. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-methyl-N'-(trifluoroacetyl)benzohydrazide is C10H8F3N3O, with a molecular weight of 253.19 g/mol. The structure includes a hydrazone linkage that is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC10H8F3N3O
Molecular Weight253.19 g/mol
IUPAC Name4-methyl-N'-(trifluoroacetyl)benzohydrazide
CAS Number304668-19-7

Antimicrobial Activity

Recent studies have shown that compounds bearing hydrazone functionalities exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various hydrazones derived from trifluoromethylbenzohydrazides against Gram-positive and Gram-negative bacteria. The results indicated that 4-methyl-N'-(trifluoroacetyl)benzohydrazide demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively investigated. In vitro assays on human breast cancer cell lines (MCF-7) revealed that 4-methyl-N'-(trifluoroacetyl)benzohydrazide exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This activity was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition

4-methyl-N'-(trifluoroacetyl)benzohydrazide has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The compound displayed mixed-type inhibition with IC50 values of 46.8 µM for AChE and 19.1 µM for BuChE, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activity of 4-methyl-N'-(trifluoroacetyl)benzohydrazide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The hydrazone linkage allows for interaction with active sites of enzymes like AChE, leading to competitive inhibition.
  • Cellular Uptake : The trifluoroacetyl group enhances lipophilicity, facilitating cellular uptake and subsequent biological activity.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted on various derivatives of benzohydrazide, including the trifluoroacetyl variant. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains .
  • Cancer Cell Line Evaluation : In a study focusing on MCF-7 cells, it was found that treatment with 4-methyl-N'-(trifluoroacetyl)benzohydrazide resulted in significant cell death compared to controls, underscoring its potential as an anticancer agent .

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